4-Oxo-27-TBDMS Withaferin A is a synthetic derivative of Withaferin A, a naturally occurring withanolide extracted from the plant Withania somnifera, commonly known as ashwagandha. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. Withaferin A is characterized by its unique structure, which includes a steroidal lactone framework that contributes to its reactivity and biological properties.
Withaferin A is primarily sourced from the leaves and roots of Withania somnifera. This plant has been used in traditional medicine for centuries, particularly in Ayurvedic practices, for its adaptogenic properties and potential health benefits. The compound is isolated through various extraction and purification techniques, including solvent extraction and chromatography.
Withaferin A belongs to the class of compounds known as withanolides, which are steroidal lactones. These compounds are characterized by their ergostane skeleton and exhibit a range of pharmacological activities. The specific chemical classification of Withaferin A is as follows:
The synthesis of 4-Oxo-27-TBDMS Withaferin A typically involves semi-synthetic modifications of natural Withaferin A. Various chemical reactions are employed to introduce different functional groups or protect specific sites on the molecule.
These synthetic approaches allow for the modification of Withaferin A's structure to enhance its pharmacological properties or reduce toxicity.
The molecular structure of 4-Oxo-27-TBDMS Withaferin A features a steroidal backbone with several functional groups including ketones, hydroxyls, and an epoxide. The presence of the TBDMS group enhances the compound's stability and solubility in organic solvents.
4-Oxo-27-TBDMS Withaferin A can undergo several chemical reactions due to its reactive functional groups:
These reactions are crucial for modifying the compound's activity profile or for synthesizing analogs that may exhibit enhanced biological effects.
The mechanism of action for 4-Oxo-27-TBDMS Withaferin A involves multiple pathways:
These properties are essential for understanding how the compound behaves under various experimental conditions.
4-Oxo-27-TBDMS Withaferin A has several scientific applications:
Withaferin A (WA) is a pivotal withanolide isolated primarily from Withania somnifera Dunal (Solanaceae family), commonly known as Ashwagandha. This plant has been utilized for millennia in Ayurvedic medicine for its adaptogenic and restorative properties [1] [5]. Chemically, WA belongs to the ergostane-type steroidal lactones, characterized by a C28 backbone featuring an α,β-unsaturated ketone in ring A (C2=3), a labile 5β,6β-epoxide, a secondary hydroxyl at C4β, a primary hydroxyl at C27, and a δ-lactone ring formed between C22 and C26 [1] [8]. Biosynthetically, withanolides originate from phytosterols (e.g., β-sitosterol) via a series of oxidations, hydroxylations, and lactonization reactions. The lactonization step involves nucleophilic attack by the C22-hydroxyl on the C26-carboxyl group, forming the signature six-membered lactone ring essential for biological activity [6]. WA accumulates predominantly in the leaves and fruits of W. somnifera, though trace amounts exist in related species like Withania aristata and Withania coagulans [1].
Table 1: Natural Sources of Withaferin A
Plant Species | Common Name | Plant Family | Primary WA-Bearing Organs |
---|---|---|---|
Withania somnifera | Ashwagandha | Solanaceae | Leaves, Fruits |
Withania aristata | - | Solanaceae | Leaves |
Withania coagulans | Paneerdoda | Solanaceae | Root Cultures |
Acnistus arborescens | Gallinero | Solanaceae | Leaves |
The multifaceted pharmacological profile of WA—spanning anticancer, anti-inflammatory, and anti-angiogenic activities—is closely tied to its reactive electrophilic sites. The α,β-unsaturated ketone (Michael acceptor) and epoxide groups enable covalent interactions with cellular nucleophiles (e.g., cysteine residues in proteins), triggering downstream effects like HSP90 inhibition and NF-κB suppression [1] [5]. However, unmodified WA faces limitations:
To address these, strategic synthetic modifications emerged:
Table 2: Impact of Structural Modifications on Withaferin A Bioactivity
Modification Site | Chemical Change | Biological Consequence | Key Reference |
---|---|---|---|
C3 (Ring A) | Michael addition (azido) | 35-fold ↑ cytotoxicity; Selective apoptosis induction | [3] |
C27 (Side chain) | TBDMS-ether formation | ↑ Metabolic stability; ↑ Cellular uptake | [4] [7] |
C4 (Ring A) | Ketone introduction | Altered target specificity; ↑ Potency in resistant cells | [4] [7] |
The 4-oxo modification replaces the C4β-hydroxyl of WA with a ketone, fundamentally altering ring A’s electronic properties. This transformation:
Concurrently, the 27-TBDMS group provides steric and electronic advantages:
Table 3: Cytotoxic Profile of 4-oxo-27-TBDMS Withaferin A
Cell Line | Tissue Origin | IC50 (μM) | Resistance Status | Selectivity Index vs. ARPE19 |
---|---|---|---|---|
A2780 | Ovarian adenocarcinoma | 0.017 | Carboplatin-sensitive | 97.6 |
A2780/CP70 | Ovarian adenocarcinoma | >100 | Carboplatin-resistant | <0.06 |
MCF7 | Breast adenocarcinoma | 0.2 | - | 8,300 |
HeLa | Cervical adenocarcinoma | 1.7 | - | 976 |
ARPE19 | Retinal pigment epithelium | 1,660 | Non-cancerous | 1 |
The synergy of the 4-oxo and TBDMS groups creates a dual-functionalized entity with optimized pharmacokinetic and pharmacodynamic properties. This exemplifies rational drug design leveraging steroidal lactones’ inherent bioactivity while mitigating limitations through targeted synthetic chemistry [4] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0